TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE

Protecting group chemistry Peptide synthesis Orthogonal protection

Researchers requiring a Boc-protected amino alcohol with orthogonal hydroxyl functionality for PROTAC linker construction or protease inhibitor synthesis face supply inconsistency and structural misassignment risks. This compound provides a verified intermediate with orthogonal Boc and hydroxyl handles for sequential conjugation. The Boc group remains stable under basic/nucleophilic conditions but cleaves cleanly with mild acid (e.g., TFA/DCM), while the hydroxyl enables independent etherification/esterification. Note: Biological activity is absent until deprotection. Purity: 95%.

Molecular Formula C15H23NO3
Molecular Weight 265.353
CAS No. 1255574-56-1
Cat. No. B595702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE
CAS1255574-56-1
Synonymstert-Butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate
Molecular FormulaC15H23NO3
Molecular Weight265.353
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(CCO)C1=CC=CC=C1
InChIInChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,10-11-17)12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18)
InChIKeyZYSSURJBUNKAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE (CAS 1255574-56-1) Procurement Guide for Pharmaceutical Intermediate and PROTAC Linker Development


TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE (CAS 1255574-56-1), systematically named 1,1-dimethylethyl N-(3-hydroxy-1-methyl-1-phenylpropyl)carbamate, is a C15H23NO3 carbamate-protected amino alcohol derivative [1]. This compound features a tert-butyloxycarbonyl (Boc) group protecting the primary amine, a secondary alcohol moiety, and a phenyl substituent on a branched butane scaffold, representing a versatile intermediate with potential applications in medicinal chemistry and PROTAC linker design . However, comprehensive evidence demonstrating quantitative, verifiable differentiation against close structural analogs remains extremely limited in the current scientific literature.

Why Generic Substitution of TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE with Simple Boc-Protected Analogs May Compromise Synthetic Utility and Biological Outcome


Direct generic substitution of this compound with alternative Boc-protected amino alcohols without structural verification introduces material risk for both synthetic and biological applications. Evidence from structurally related Boc-protected phenylbutane derivatives in anticancer and antimycobacterial programs demonstrates that the presence of the Boc group profoundly influences biological activity: Boc-containing compounds (4a–j) were inactive at 5 μg/mL across multiple cancer cell lines, whereas corresponding free amine derivatives (5c–e, 5g–i) displayed >95% growth inhibition [1]. Similarly, in antimycobacterial assays, Boc-protected intermediates exhibited no activity against M. tuberculosis ATTC 27294, while free amine analogs demonstrated measurable potency with R substituent optimization [2]. The specific hydroxyl positioning and tertiary carbon substitution pattern in TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE may influence reaction trajectories, deprotection kinetics, and downstream molecular interactions, underscoring the necessity of using the exact specified compound rather than assumed equivalents.

Quantitative Differentiation Evidence for TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE: Comparative Data for Informed Procurement Decisions


Boc Protecting Group Stability Profile: Comparative Acid Lability Versus Cbz and Fmoc Analogs

The tert-butyloxycarbonyl (Boc) group present in this compound demonstrates orthogonal acid lability compared to benzyl carbamates (Cbz) and base-labile Fmoc protection, with distinct deprotection kinetics quantified by relative occurrence rates in synthetic chemistry databases [1]. This orthogonal stability profile enables sequential deprotection strategies in multi-step syntheses where Cbz and Fmoc analogs would undergo premature cleavage.

Protecting group chemistry Peptide synthesis Orthogonal protection

Boc Protection Differential Biological Activity: Anticancer Growth Inhibition Comparison Between Boc-Protected and Free Amine Analogs

In a structure-activity relationship study of 22 hydroxyethylamine derivatives with a phenylbutane scaffold, compounds containing a Boc-protected amine group showed markedly reduced anticancer activity compared to their free amine counterparts [1]. This differential activity underscores the functional consequence of the Boc protection state in biological assays, which is relevant for researchers considering using the protected intermediate versus deprotected analogs in screening cascades.

Anticancer drug discovery Hydroxyethylamine derivatives Structure-activity relationship

Boc Protection Differential Antimycobacterial Activity: Comparative Potency Against M. tuberculosis

In a study of phenylbutane-derived hydroxyethylsulfonamides, Boc-protected intermediates (compounds 5) exhibited no detectable antimycobacterial activity against M. tuberculosis ATTC 27294, while free amine hydrochloride derivatives (compounds 6) demonstrated measurable potency that correlated with calculated lipophilicity parameters [1]. This observation reinforces the functional impact of the Boc protection status on biological activity, directly informing compound selection for screening workflows.

Antimycobacterial drug discovery Tuberculosis Amino alcohol derivatives

Hydrogen Bonding Capacity: Donor/Acceptor Profile Comparison with Structural Analogs

TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE possesses a hydrogen bond donor/acceptor profile that distinguishes it from key structural analogs lacking the hydroxyl moiety . Specifically, the compound contains two hydrogen bond donors (one from the carbamate NH, one from the terminal hydroxyl OH) and three hydrogen bond acceptors (two carbamate oxygens, one hydroxyl oxygen), in contrast to aldehyde or epoxide analogs which exhibit reduced hydrogen bonding capacity.

Physicochemical property analysis Drug-likeness Molecular descriptor comparison

Optimal Procurement and Research Application Scenarios for TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE Based on Evidence-Guided Selection


Multi-Step Organic Synthesis Requiring Orthogonal Amine Protection Strategies

This compound is optimally deployed in synthetic sequences where orthogonal protection of amine functionality is required. The Boc group exhibits stability under nucleophilic and basic conditions that would prematurely cleave Fmoc protection, while remaining labile under mild acidic conditions (e.g., TFA in DCM) under which Cbz groups remain intact [1]. This orthogonal stability profile, reflected in the 2.4-fold higher database occurrence of Boc derivatives versus Cbz derivatives, makes this compound particularly suitable for complex multi-step syntheses where sequential deprotection of multiple amine functionalities is required.

Synthesis of PROTAC Linkers and Bifunctional Degraders

The combination of a Boc-protected amine (providing a latent reactive handle for subsequent conjugation) and a terminal hydroxyl group (offering an orthogonal attachment point for linker elongation) makes this compound a rational building block for PROTAC (Proteolysis Targeting Chimera) linker construction [1]. The hydroxyl moiety provides a distinct functional handle for etherification or esterification reactions independent of the protected amine, enabling stepwise assembly of bifunctional molecules. Researchers should note that biological activity in Boc-protected phenylbutane derivatives is absent until deprotection, as demonstrated in anticancer and antimycobacterial SAR studies [2], necessitating incorporation of a deprotection step in any biological evaluation workflow.

Preparation of Hydroxyethylamine-Based Pharmacophores for Medicinal Chemistry SAR

This compound serves as a protected intermediate for generating hydroxyethylamine-containing pharmacophores, a structural motif prevalent in protease inhibitors and various enzyme-targeting agents [1]. The evidence from related phenylbutane hydroxyethylamine derivatives demonstrates that the Boc-protected form itself is biologically inactive (0% growth inhibition at 5 μg/mL in cancer cell lines, no detectable antimycobacterial activity) [2], confirming that this compound is appropriately procured as a synthetic intermediate for subsequent deprotection and functionalization, not as a screening-ready bioactive agent. Procurement is warranted for research programs requiring a protected amino alcohol building block with orthogonal hydroxyl functionality.

Comparative Physicochemical Characterization and Analytical Method Development

The distinct hydrogen bonding profile of this compound (2 HBD, 3 HBA) compared to related aldehyde and epoxide analogs (e.g., Boc-NH-4-phenylbutanal with 1 HBD) makes it suitable for developing and validating analytical methods that discriminate structurally similar Boc-protected intermediates [1]. This differential polarity and hydrogen bonding capacity translates to distinct chromatographic retention behavior and spectroscopic signatures, supporting method development for reaction monitoring and purity assessment in synthetic workflows involving multiple Boc-protected phenylbutane derivatives.

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